2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-isopropylphenyl)acetamide
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Overview
Description
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-isopropylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-isopropylphenyl)acetamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the acetamide group: This step involves the reaction of the pyrimidine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-isopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
- 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide
- 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methylphenyl)acetamide
Uniqueness
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-isopropylphenyl)acetamide is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the isopropylphenyl group. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-isopropylphenyl)acetamide has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₈O₃
- Molecular Weight : 394.4 g/mol
- CAS Number : 2034413-56-2
The compound features a pyrimidine core, an acetamide group, and an isopropylphenyl substituent, which may contribute to its biological properties.
Antimicrobial Activity
A significant aspect of the biological evaluation of this compound is its antimicrobial potential. Studies have demonstrated that derivatives of acetamide compounds exhibit notable antibacterial activity against various strains.
- In Vitro Antibacterial Studies :
- The compound was tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method.
- Results indicated that certain derivatives exhibited antibacterial activity comparable to standard antibiotics like levofloxacin.
Table 1: Antibacterial Activity of Selected Compounds
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|---|
2b | E. coli | 20 | 50 |
2c | S. aureus | 22 | 25 |
2i | S. typhi | 18 | 75 |
These findings suggest that modifications to the acetamide structure can enhance antibacterial efficacy.
- Antibiofilm Activity :
- The compound's ability to inhibit biofilm formation was assessed, showing promising results.
- Compounds such as 2b , 2c , and 2i demonstrated significant inhibition percentages against biofilm-forming bacteria like Staphylococcus aureus and Klebsiella pneumoniae.
Table 2: Antibiofilm Activity Results
Compound | % Inhibition (100 μg/mL) | % Inhibition (50 μg/mL) |
---|---|---|
2i | 82.68 | 70.83 |
2b | 80.99 | 60.85 |
Positive Control | 72.23 | 72.03 |
The mechanism by which these compounds exert their antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth. Molecular docking studies have been employed to elucidate binding interactions between the compound and target enzymes in bacteria.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of the compound:
- The pyrimidine ring is crucial for maintaining antibacterial activity.
- Substituents on the acetamide group can modulate potency and selectivity towards different bacterial strains.
Case Studies
Recent studies have focused on synthesizing various acetamide derivatives to explore their biological profiles further:
- A series of substituted acetamides were synthesized and screened for BChE inhibition, revealing promising candidates with IC50 values below 50 μM.
- Another study highlighted the synthesis and evaluation of hybrid compounds containing a combination of heterocyclic moieties, demonstrating enhanced antimicrobial properties compared to single-component systems.
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)14-6-5-7-15(8-14)19-16(21)9-20-10-18-13(4)12(3)17(20)22/h5-8,10-11H,9H2,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNCJQQJOFZLFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CC=CC(=C2)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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